molecular formula C20H23ClN2O5S B2569386 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 921925-98-6

2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No. B2569386
CAS RN: 921925-98-6
M. Wt: 438.92
InChI Key: VGZHEYFFYQNRBY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O5S and its molecular weight is 438.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Host-Guest Complexes

Research has explored the structural aspects of compounds related to 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide, focusing on the formation of host-guest complexes and their fluorescence properties. For instance, the study by Karmakar, Sarma, and Baruah (2007) delves into the structural behavior of amide-containing isoquinoline derivatives, revealing how these compounds interact with mineral acids to form gels or crystalline solids. This interaction significantly affects their fluorescence emission, offering potential applications in fluorescence-based sensors and materials science (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Agents

Compounds structurally similar to 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives, examining their antibacterial and antifungal activities against various pathogens. Their findings suggest potential therapeutic applications for these compounds in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Pharmacology of Phosphodiesterase 4 Inhibitors

The compound CHF6001, which shares a similar structural motif with 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide, has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor with potential applications in treating pulmonary diseases. Villetti et al. (2015) demonstrated the efficacy of CHF6001 in animal models, highlighting its anti-inflammatory properties and wide therapeutic window. This research underscores the potential of such compounds in developing treatments for asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).

Crystal Structure and Biological Activity

The crystal structure and biological activity of compounds within the same family as 2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide have been extensively studied. For example, Celik et al. (2015) analyzed the crystal structure of a solvated compound, uncovering its potential as an effective inhibitor of lung cancer cell proliferation. This research provides insight into the structural basis of its biological activity and potential therapeutic applications (Celik et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-27-19-5-2-16-13-23(10-8-15(16)12-19)29(25,26)11-9-22-20(24)14-28-18-6-3-17(21)4-7-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZHEYFFYQNRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

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